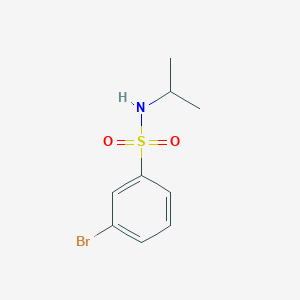

3-Bromo-N-isopropylbenzenesulfonamide

描述

Significance of Sulfonamide Scaffolds in Modern Organic and Medicinal Chemistry

The sulfonamide scaffold is a cornerstone in modern drug discovery and medicinal chemistry, prized for its versatile biological activities. citedrive.com Compounds containing this functional group have demonstrated a wide array of therapeutic applications, including antimicrobial, antiviral, anticancer, antidiabetic, and anti-inflammatory properties. ajchem-b.comresearchgate.net The discovery of sulfonamides as antimicrobial agents was a watershed moment in the history of medicine, offering the first effective treatments for many bacterial infections before the advent of penicillin. ajchem-b.comajchem-b.com

Beyond their well-known antibacterial action, which involves the inhibition of dihydropteroate (B1496061) synthase, an enzyme crucial for folate synthesis in bacteria, sulfonamides are vital in synthetic chemistry. ajchem-b.com They serve as key building blocks for creating a diverse range of pharmaceutical compounds. ajchem-b.comajchem-b.com The structural diversity of sulfonamide derivatives allows them to target various enzymes and pathways in the body. For example, they are known to act as inhibitors of carbonic anhydrase, which is relevant in treating glaucoma and certain cancers, and can modulate pathways like the JAK/STAT signaling pathway. citedrive.comajchem-b.com The continued development of novel sulfonamide-based drugs highlights the enduring importance of this scaffold in addressing contemporary medical challenges. citedrive.comajchem-b.com

Historical Trajectories and Evolution of Benzenesulfonamide (B165840) Research

The history of benzenesulfonamide research began in the early 20th century, but its therapeutic potential was not realized for several decades. The parent compound of the sulfonamide class, sulfanilamide (B372717), was first synthesized in 1908 by the Austrian chemist Paul Gelmo during his doctoral studies. However, its medicinal value remained unrecognized at the time.

The breakthrough came in the 1930s with the work of Gerhard Domagk at Bayer AG. His research into coal-tar dyes for potential antibacterial properties led to the discovery of Prontosil, a red azo dye containing a sulfonamide group. citedrive.com In 1935, it was reported that Prontosil was highly effective against streptococcal infections in mice. citedrive.com Subsequent research at the Pasteur Institute in France revealed that Prontosil was a prodrug, metabolically cleaved in the body to release the active antibacterial agent, sulfanilamide.

This discovery unleashed a torrent of research and development in the field. citedrive.com The realization that the simpler, unpatented sulfanilamide molecule was the active component spurred chemists to create thousands of derivatives. This extensive research led to the development of numerous "sulfa drugs" with improved efficacy and a broader spectrum of activity, revolutionizing the treatment of bacterial diseases in the pre-antibiotic era. ajchem-b.comajchem-b.com This historical foundation established the benzenesulfonamide structure as a critical pharmacophore in medicinal chemistry.

Scope and Research Focus on 3-Bromo-N-isopropylbenzenesulfonamide and its Analogues

Research on this compound and its analogues focuses on synthesizing novel derivatives and evaluating their potential as therapeutic agents. The core structure is explored as a scaffold for developing new drugs, particularly in the areas of antimicrobial and anticancer research. The presence of the bromine atom and the N-isopropyl group are of particular interest, as these substitutions can significantly influence the compound's biological activity and physical properties.

The bromine atom, a halogen, can participate in halogen bonding, potentially enhancing the binding affinity of the molecule to its biological targets. The N,N-dimethyl groups on similar benzenesulfonamide structures can influence properties like solubility and membrane permeability. Studies on related benzenesulfonamide analogues have identified them as promising kinase inhibitors for potential glioblastoma treatment and as inhibitors of the voltage-gated sodium channel Nav1.7, a target for pain therapy. tuni.finih.gov

For instance, studies on 5-bromo-N-alkylthiophene-2-sulfonamides, which are structural analogues, have shown antibacterial efficacy against highly resistant bacterial strains like New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae. nih.govdovepress.com In one study, the analogue 5-bromo-N-propylthiophene-2-sulfonamide demonstrated a potent minimum inhibitory concentration (MIC) of 0.39 μg/mL. nih.govdovepress.com The synthesis of such analogues often involves techniques like the Suzuki-Miyaura cross-coupling reaction to create a library of related compounds for biological screening. nih.gov This line of research underscores the strategy of using substituted benzenesulfonamides as a template to discover new compounds with specific and potent biological activities.

Structure

3D Structure

属性

IUPAC Name |

3-bromo-N-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2S/c1-7(2)11-14(12,13)9-5-3-4-8(10)6-9/h3-7,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEZCGZSKQXNVDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428433 | |

| Record name | 3-Bromo-N-(propan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871269-08-8 | |

| Record name | 3-Bromo-N-isopropylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871269-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-N-(propan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 3 Bromo N Isopropylbenzenesulfonamide

Reactivity of the Sulfonamide Nitrogen Towards Derivatization

The nitrogen atom of the sulfonamide group in 3-Bromo-N-isopropylbenzenesulfonamide is a key site for derivatization, allowing for the introduction of various substituents. This reactivity is primarily centered around the acidic proton on the nitrogen, which can be removed by a base to generate a nucleophilic sulfonamidate anion. This anion can then react with a range of electrophiles.

Transformations Involving the Aromatic Bromine Substituent

The bromine atom on the benzene (B151609) ring is a versatile handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. Its presence significantly enhances the synthetic potential of this compound, particularly through transition metal-catalyzed cross-coupling reactions and halogen-metal exchange.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides. This compound serves as an excellent substrate for these transformations.

The Suzuki-Miyaura coupling reaction enables the formation of a carbon-carbon bond between the bromo-substituted benzene ring and an organoboron compound, typically a boronic acid or ester. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron species. ontosight.ai The Suzuki coupling is widely used for the synthesis of biaryl compounds and is tolerant of a wide range of functional groups. nih.gov

The Sonogashira coupling provides a route to synthesize arylalkynes by coupling the aryl bromide with a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nih.govchemicalbook.com The resulting arylalkynes are valuable intermediates in the synthesis of more complex molecules.

The Heck reaction involves the palladium-catalyzed reaction of the aryl bromide with an alkene to form a substituted alkene. mdpi.comresearchgate.net This reaction is a versatile method for the arylation of olefins and is carried out in the presence of a base. researchgate.net The Heck reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer. mdpi.com

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions with this compound

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki | Aryl/vinyl boronic acid or ester | Pd(PPh₃)₄, Base (e.g., Na₂CO₃, K₃PO₄) | Biaryl or vinylarene |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, Amine base (e.g., Et₃N) | Arylalkyne |

| Heck | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | Substituted alkene |

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic reagent. researchgate.net For this compound, the bromine atom can be exchanged with a metal, typically lithium or magnesium, to generate a highly reactive organometallic intermediate.

This transformation is commonly achieved by treating the aryl bromide with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures to prevent side reactions. nist.gov The resulting aryllithium species is a potent nucleophile and can react with a wide variety of electrophiles, including carbon dioxide (to form a carboxylic acid), aldehydes and ketones (to form alcohols), and alkyl halides (to form alkyl-substituted arenes).

Alternatively, a Grignard reagent can be prepared through a bromine-magnesium exchange using reagents like isopropylmagnesium chloride. organic-chemistry.orgresearchgate.net These arylmagnesium compounds are also excellent nucleophiles and offer a complementary reactivity profile to their organolithium counterparts. organic-chemistry.orgresearchgate.net

Reactions at the Isopropyl Group

The isopropyl group attached to the sulfonamide nitrogen is generally considered to be chemically robust and less reactive compared to the other functional groups in the molecule. Under typical synthetic conditions, the C-H bonds of the isopropyl group are not readily functionalized. The stability of this alkyl substituent makes it a reliable steric and electronic modulator of the sulfonamide group without introducing unwanted reactivity.

While free isopropyl radicals can be generated under specific high-energy conditions, such as through homolytic cleavage, these conditions are generally not compatible with the other functional groups present in this compound and are not commonly employed for its synthetic modification. ontosight.ainist.gov Therefore, for most synthetic applications, the isopropyl group can be regarded as a stable spectator group.

Multi-Component Reactions Incorporating this compound as a Building Block

Multi-component reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants. rsc.org While specific examples utilizing this compound in MCRs are not extensively documented, its structural features suggest its potential as a building block in several types of MCRs.

For instance, isocyanide-based MCRs, such as the Passerini and Ugi reactions , are versatile methods for the rapid synthesis of complex amide derivatives. wikipedia.orgorganic-chemistry.orgnih.govresearchgate.net Although the sulfonamide itself is not a direct participant in the classical versions of these reactions, the bromo-substituted aromatic ring could be pre-functionalized to incorporate a carboxylic acid, aldehyde, or amine group, which could then participate in these transformations.

The Gewald reaction is a multi-component reaction used to synthesize substituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. organic-chemistry.orgwikipedia.orgorganic-chemistry.org Similar to the isocyanide-based MCRs, this compound could be a precursor to a reactant in a Gewald reaction if a suitable carbonyl or active methylene (B1212753) group is introduced into the molecule. The sulfonamide group would likely remain intact under the basic conditions of the Gewald reaction.

Chemo- and Regioselective Functionalization Studies

The presence of multiple reactive sites in this compound raises questions of chemo- and regioselectivity in its functionalization. The sulfonamide group is known to be an ortho, para-director in electrophilic aromatic substitution, but due to its deactivating nature, such reactions are not always facile.

More relevant are directed ortho-metalation (DoM) reactions, where the sulfonamide group can direct the deprotonation of an adjacent aromatic C-H bond. rsc.org However, in this compound, the bromine atom is at the meta position relative to the sulfonamide group, precluding direct ortho-metalation adjacent to the directing group.

In the context of cross-coupling reactions, if additional substituents are present on the aromatic ring, the electronic and steric environment around the bromine atom will influence its reactivity. For instance, in polyhalogenated benzenes, regioselectivity in Suzuki couplings can often be achieved based on the differing electronic and steric properties of the halogen positions. Generally, a more electron-deficient or less sterically hindered bromine atom will react preferentially. In the case of this compound, the sulfonamide group's electron-withdrawing nature influences the reactivity of the C-Br bond, making it a suitable substrate for the aforementioned palladium-catalyzed reactions. Further functionalization studies would be needed to explore the selective manipulation of this compound in the presence of other reactive groups.

Advanced Spectroscopic and Structural Characterization of 3 Bromo N Isopropylbenzenesulfonamide and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the carbon-hydrogen framework of a molecule. For 3-Bromo-N-isopropylbenzenesulfonamide, both ¹H and ¹³C NMR would provide critical information regarding the connectivity and chemical environment of each atom.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the N-isopropyl group. The aromatic region would likely show a complex splitting pattern due to the meta-substitution of the bromine atom and the sulfonamide group. The proton ortho to both the bromine and the sulfonamide group would appear as a singlet or a finely split triplet. The other three aromatic protons would present as multiplets (doublets, triplets, or doublet of doublets) in the typical downfield region for aromatic protons (δ 7.0-8.0 ppm).

The N-isopropyl group would give rise to two signals: a septet (or multiplet) for the methine proton (-CH) and a doublet for the two equivalent methyl groups (-CH₃). The methine proton would be coupled to the six methyl protons and the N-H proton (if visible), while the methyl protons would be coupled to the single methine proton. The N-H proton of the sulfonamide group may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.8 - 8.0 | s or t | 1H | Ar-H |

| ~ 7.4 - 7.7 | m | 3H | Ar-H |

| ~ 3.5 - 4.0 | septet | 1H | N-CH(CH₃)₂ |

| ~ 1.1 - 1.3 | d | 6H | N-CH(CH₃)₂ |

Note: Predicted values are based on analogous structures and may vary from experimental data.

The ¹³C NMR spectrum of this compound would display signals for each unique carbon atom in the molecule. The aromatic region would show six distinct signals, with the carbon atom attached to the bromine atom (C-Br) appearing at a characteristic chemical shift. The other aromatic carbon signals would be influenced by the electron-withdrawing sulfonamide group and the bromine atom.

The N-isopropyl group would exhibit two signals: one for the methine carbon (-CH) and one for the two equivalent methyl carbons (-CH₃). The chemical shifts of these carbons would be in the typical aliphatic region.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~ 140 - 145 | Ar-C-S |

| ~ 120 - 135 | Ar-C |

| ~ 122 | Ar-C-Br |

| ~ 45 - 50 | N-CH(CH₃)₂ |

Note: Predicted values are based on analogous structures and may vary from experimental data.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₉H₁₂BrNO₂S), the expected exact mass would be calculated based on the most abundant isotopes of each element. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like sulfonamides. In the positive ion mode, the protonated molecule [M+H]⁺ would be observed. Tandem mass spectrometry (MS/MS) of this ion would induce fragmentation, providing valuable structural information. Common fragmentation pathways for sulfonamides involve cleavage of the S-N bond and the C-S bond. For this compound, characteristic fragment ions would be expected from the loss of the isopropyl group, the entire N-isopropylamine moiety, and sulfur dioxide (SO₂).

Table 3: Predicted ESI-MS Fragmentation Data for this compound

| m/z of Fragment Ion | Possible Structure/Loss |

|---|---|

| [M+H]⁺ | Protonated molecule |

| [M+H - C₃H₇]⁺ | Loss of isopropyl group |

| [M+H - C₃H₈N]⁺ | Loss of isopropylamine (B41738) |

| [C₆H₄BrSO₂]⁺ | Bromobenzenesulfonyl cation |

Note: Predicted fragmentation is based on general fragmentation patterns of sulfonamides.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H, S=O, C-N, C-S, and aromatic C-H and C=C bonds. The presence of the sulfonamide group would be confirmed by the strong asymmetric and symmetric stretching vibrations of the S=O bonds.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| ~ 3300 - 3400 | N-H stretch | Sulfonamide |

| ~ 3000 - 3100 | C-H stretch | Aromatic |

| ~ 2850 - 2970 | C-H stretch | Aliphatic (isopropyl) |

| ~ 1330 - 1370 | S=O asymmetric stretch | Sulfonamide |

| ~ 1140 - 1180 | S=O symmetric stretch | Sulfonamide |

| ~ 1450 - 1600 | C=C stretch | Aromatic ring |

| ~ 900 - 1100 | S-N stretch | Sulfonamide |

Note: Predicted absorption ranges are based on standard IR correlation tables.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional atomic arrangement of crystalline solids. For sulfonamides like this compound, this technique provides invaluable insights into molecular conformation, intermolecular interactions, and crystal packing, which collectively influence the compound's physicochemical properties.

While a specific crystal structure for this compound is not publicly documented, extensive research on its analogues provides a strong basis for understanding its likely solid-state characteristics. Analysis of structurally related bromo-benzenesulfonamides reveals consistent patterns in their molecular geometry and supramolecular assembly, primarily governed by hydrogen bonding and other non-covalent interactions.

A notable analogue, 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, was crystallized and its structure determined to be in the monoclinic space group C2/c. nih.gov The key feature of its crystal packing is the formation of infinite chains through intermolecular N—H⋯O hydrogen bonds involving the sulfonamide and urea (B33335) moieties. nih.govresearchgate.net The brominated phenyl ring is observed to be nearly perpendicular to the alkyl-urea group, creating a distinct L-shaped molecular conformation. nih.gov Furthermore, the crystal packing is stabilized by antiparallel stacking of the bromophenyl rings. nih.govresearchgate.net

The crystallographic data for these analogues provide a predictive framework for the solid-state structure of this compound, where similar N—H⋯O hydrogen bonding patterns are expected to be a dominant feature in its crystal lattice.

| Compound | Molecular Formula | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

|---|---|---|---|---|---|

| 4-bromo-N-(propylcarbamoyl)benzenesulfonamide | C₁₀H₁₃BrN₂O₃S | Monoclinic | C2/c | N—H⋯O and C—H⋯O hydrogen bonds | nih.govresearchgate.net |

| 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide | C₁₂H₉BrFNO₂S | Orthorhombic | Pna21 | N—H⋯O hydrogen bonds, F⋯F contacts | researchgate.net |

| 4-{2-[(5-Bromo-2-hydroxybenzylidene)amino]ethyl}benzenesulfonamide | C₁₅H₁₅BrN₂O₃S | Orthorhombic | Pca2₁ | N—H⋯O and C—H⋯O hydrogen bonds | nih.gov |

Advanced Chromatographic Techniques for Purity Assessment and Separation

The assessment of purity and the separation of this compound from starting materials, by-products, and isomers are critical for its application in research and development. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques for this purpose, offering high resolution, sensitivity, and reproducibility. nih.govwu.ac.th

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of sulfonamides. wu.ac.th This technique typically employs a nonpolar stationary phase, such as C8 or C18-modified silica (B1680970), and a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with acidic modifiers such as formic acid or acetic acid added to improve peak shape and resolution by suppressing the ionization of the sulfonamide group. nih.gov

For complex mixtures, such as the separation of positional isomers (e.g., 2-bromo or 4-bromo analogues), gradient elution is frequently employed. researchgate.net This involves changing the composition of the mobile phase during the chromatographic run to achieve optimal separation of all components. Detection is commonly performed using UV-Vis or photodiode array (PDA) detectors, with a typical wavelength set around 254-265 nm where the benzene (B151609) ring exhibits strong absorbance. wu.ac.th

UPLC, which utilizes smaller particle size columns (typically <2 µm), offers significant advantages over traditional HPLC, including faster analysis times, improved resolution, and higher sensitivity. mdpi.com When coupled with mass spectrometry (UPLC-MS/MS), it becomes a powerful tool for both quantification and structural identification of the target compound and any impurities at trace levels. The high selectivity of MS/MS, particularly in multiple reaction monitoring (MRM) mode, allows for the unambiguous detection of the analyte in complex matrices. mdpi.comresearchgate.net This is especially useful for identifying halogenated compounds, as the isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) provides a distinct signature in the mass spectrum. nih.gov

The selection of the appropriate column and mobile phase is crucial for achieving the desired separation. For instance, the separation of positional isomers of substituted benzonitriles has been effectively achieved using normal-phase chromatography, which utilizes a polar stationary phase (like silica) and a non-polar mobile phase. chromforum.org While less common for sulfonamides, this approach can be a valuable alternative for challenging separations.

| Technique | Stationary Phase (Column) | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|---|

| RP-HPLC | C18 (e.g., Zorbax Eclipse XDB) | Gradient of Acetonitrile/Methanol and aqueous Acetic Acid | Fluorescence (FLD) after derivatization | Multi-residue analysis of sulfonamides | nih.govnih.gov |

| RP-HPLC | C8 (e.g., YMC-Triart C8) | Gradient of Acetonitrile and aqueous Dipotassium Hydrogen Phosphate | UV/PDA (265 nm) | Purity assessment and impurity determination | wu.ac.thwu.ac.th |

| UPLC-MS/MS | C18 | Gradient of Acetonitrile and aqueous Formic Acid | Tandem Mass Spectrometry (MS/MS) | Trace level quantification of genotoxic impurities | mdpi.com |

Computational Studies and in Silico Modeling of 3 Bromo N Isopropylbenzenesulfonamide

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. For 3-Bromo-N-isopropylbenzenesulfonamide, DFT methods are used to predict its three-dimensional geometry, electronic charge distribution, and reactivity.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. For sulfonamide derivatives, this gap provides insight into the molecule's potential to engage in chemical reactions and biological interactions.

Another valuable output is the Molecular Electrostatic Potential (MEP) map. researchgate.nettandfonline.comrsc.orgrsc.org The MEP illustrates the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). In this compound, the electronegative oxygen and nitrogen atoms of the sulfonamide group are expected to be electron-rich, while the hydrogen on the sulfonamide nitrogen would be electron-poor, indicating potential sites for hydrogen bonding and other non-covalent interactions. tandfonline.com These calculations are crucial for predicting how the molecule will interact with biological targets.

| Parameter | Predicted Value/Description | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 to -7.5 eV | Indicates electron-donating ability |

| LUMO Energy | ~ -1.0 to -2.0 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 to 5.5 eV | Relates to chemical reactivity and stability irjweb.com |

| Dipole Moment | Moderate to High | Influences solubility and binding interactions researchgate.net |

| Molecular Electrostatic Potential | Negative potential on sulfonyl oxygens; Positive on N-H proton | Identifies sites for electrophilic and nucleophilic attack researchgate.net |

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. rjb.ro This method is instrumental in structure-based drug design for identifying potential drug candidates. For this compound, docking simulations can be performed against a wide array of therapeutic targets, as the sulfonamide scaffold is known to inhibit enzymes like carbonic anhydrases and various kinases. kg.ac.rsmdpi.com

The simulation process involves placing the ligand (this compound) into the binding site of a receptor and calculating its binding affinity, typically expressed as a docking score or binding energy (in kcal/mol). nih.govtjnpr.org A more negative score generally indicates a more favorable binding interaction. acs.org The simulation also reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. For instance, the N-H group of the sulfonamide can act as a hydrogen bond donor, while the sulfonyl oxygens can act as acceptors, forming key interactions within a receptor's active site. rjb.ro

| Parameter | Predicted Value | Interacting Residues (Example) |

|---|---|---|

| Binding Energy (kcal/mol) | -7.0 to -9.5 | N/A |

| Hydrogen Bonds | 2-3 | ASP165, LYS54 |

| Hydrophobic Interactions | Multiple | LEU120, VAL35, PHE164 |

| Key Interaction Moiety | Sulfonamide Group (SO₂NH) | Forms H-bonds with backbone/side chains |

Molecular Dynamics Simulations for Conformational Analysis and Binding Mechanisms

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. ni.ac.rs MD simulations apply the principles of classical mechanics to model the atomic motions of the system, providing insights into the stability of the binding pose, the flexibility of the ligand and protein, and the mechanism of binding. peerj.com

For the this compound-protein complex identified through docking, an MD simulation can be run for nanoseconds or even microseconds. rsc.org Analysis of the simulation trajectory can reveal the conformational changes the ligand undergoes within the binding pocket and confirm the stability of key interactions. nih.gov Parameters such as Root Mean Square Deviation (RMSD) are calculated to assess the stability of the complex. A stable RMSD value over the simulation time suggests a stable binding mode. These simulations are computationally intensive but provide a more accurate and realistic understanding of the binding event. ni.ac.rspeerj.com

Prediction of Pharmacokinetic and Pharmacodynamic Properties (e.g., ADMET, TPSA)

A crucial aspect of drug development is understanding a compound's pharmacokinetic profile, which includes its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). In silico tools can predict these properties based on the molecular structure of this compound, helping to identify potential liabilities early in the discovery process. nih.gov

Various computational models are used to estimate properties like oral bioavailability, blood-brain barrier penetration, and potential for causing toxicity. nih.gov Drug-likeness rules, such as Lipinski's Rule of Five, are also evaluated to assess the compound's suitability as an oral drug candidate. Another important parameter is the Topological Polar Surface Area (TPSA), which correlates with drug transport properties, including intestinal absorption and brain penetration. nih.govresearchgate.net For sulfonamides, predicting metabolic pathways is also important, as metabolism can affect both efficacy and safety. researchgate.net

| Property | Predicted Value | Implication |

|---|---|---|

| Molecular Weight | 278.17 g/mol | Complies with Lipinski's Rule (<500) |

| LogP (Lipophilicity) | 2.5 - 3.0 | Good balance for permeability and solubility nih.gov |

| Topological Polar Surface Area (TPSA) | ~60-70 Ų | Suggests good oral bioavailability mdpi.com |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule (<5) |

| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's Rule (<10) |

| Oral Bioavailability | High (Predicted) | Good potential for oral administration |

De Novo Design and Virtual Screening Based on Sulfonamide Scaffolds

The chemical structure of this compound can serve as a foundational scaffold for computational drug design strategies like virtual screening and de novo design. nih.gov The sulfonamide group is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. researchgate.netnih.govopenaccesspub.org

In virtual screening, large compound libraries are computationally docked against a specific target to identify potential "hits." mdpi.comnih.gov The 3-bromo-benzenesulfonamide core can be used as a query to search for structurally similar compounds with potentially improved activity or properties.

Alternatively, in de novo design, novel molecules are built computationally, often piece by piece (fragment-based) or by evolving existing structures. nih.gov The this compound structure can be used as a starting point. Algorithms can suggest modifications—such as altering the substitution pattern on the benzene (B151609) ring or changing the N-isopropyl group—to optimize binding affinity and selectivity for a given target, thereby generating novel and potentially more potent drug candidates. nih.govacs.org

Biological Activities and Medicinal Chemistry of 3 Bromo N Isopropylbenzenesulfonamide Derivatives

General Biological Relevance of Benzenesulfonamide (B165840) Structures

Benzenesulfonamides are a cornerstone in drug discovery, forming the basis for numerous pharmacological agents. nih.gov Their stability and general tolerance in biological systems have made them a privileged scaffold in medicinal chemistry. nih.gov This chemical class is associated with a broad spectrum of therapeutic activities, including antibacterial, diuretic, antidiabetic, and anti-inflammatory effects. nih.govfrontiersin.org Furthermore, research has demonstrated their potential as anticancer, anticonvulsant, and antiviral agents, including activity against HIV. frontiersin.orgnih.gov The versatility of the benzenesulfonamide core allows for structural modifications that can fine-tune its interaction with various biological targets, leading to a diverse range of pharmacological outcomes. cerradopub.com.br

Enzyme Inhibition Studies

The therapeutic effects of many benzenesulfonamide derivatives are rooted in their ability to inhibit specific enzymes. The sulfonamide moiety is crucial for this activity, often mimicking the structure of a natural substrate to interfere with metabolic pathways. The addition of various functional groups to the benzene (B151609) ring and the sulfonamide nitrogen allows for targeted inhibition of different enzymes.

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, and its inhibition is a primary strategy for managing conditions like Alzheimer's disease. mdpi.com Benzenesulfonamide derivatives have been identified as potent inhibitors of AChE. tandfonline.com Studies have shown that the introduction of halogen atoms, such as bromine, to the benzene ring can enhance inhibitory activity. tandfonline.com For example, certain novel series of benzenesulfonamides have demonstrated highly potent AChE inhibition with Ki (inhibition constant) values in the nanomolar range. nih.gov The substitution pattern on the benzenesulfonamide scaffold plays a critical role; for instance, adding a lipophilic 4-methoxystyryl group to a brominated acetophenone (B1666503) precursor significantly improved inhibitory effects against both AChE and butyrylcholinesterase (BChE). mdpi.com

Table 1: Acetylcholinesterase (AChE) Inhibition by Selected Benzenesulfonamide Derivatives Data is illustrative and compiled from multiple studies.

| Compound/Derivative | Target Enzyme | Inhibition Value (IC₅₀/Ki) | Reference |

| N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide | AChE | IC₅₀ = 8.9 ± 0.21 µM | mdpi.com |

| 5-(4-methoxystyryl)-2-(p-tolylsulfonamido)acetophenone | AChE | IC₅₀ = 4.3 ± 0.23 µM | mdpi.com |

| 5-(4-trifluorostyryl)-2-(p-tolylsulfonamido)acetophenone | AChE | IC₅₀ = 6.2 ± 0.21 µM | mdpi.com |

| Novel Benzene Sulfonamide Series | AChE | Ki = 28.11 - 145.52 nM | nih.gov |

| Bromo and Chloro Derivatives (Series 10/10i) | AChE | Ki = 2.26 - 3.57 µM | tandfonline.comnih.gov |

α-Glucosidase is an enzyme located in the small intestine that breaks down complex carbohydrates into glucose. nih.gov Its inhibition is a therapeutic strategy for managing type 2 diabetes by delaying glucose absorption and reducing postprandial hyperglycemia. nih.govyoutube.com Benzenesulfonamide derivatives have been investigated as α-glucosidase inhibitors. tandfonline.com Research has shown that specific fluorinated benzenesulfonic esters can be potent inhibitors of this enzyme, with some derivatives exhibiting IC₅₀ values in the low micromolar range, superior to the standard drug acarbose. nih.govnih.gov Studies on amine sulfonamide derivatives found that compounds containing bromo and chloro groups were the most active inhibitors of α-glucosidase. tandfonline.com

Table 2: α-Glucosidase Inhibition by Selected Benzenesulfonamide Derivatives Data is illustrative and compiled from multiple studies.

| Compound/Derivative | Inhibition Value (IC₅₀/Ki) | Reference |

| Acarbose (Reference Drug) | IC₅₀ = 22.80 µM | tandfonline.com |

| Bromo/Chloro Sulfonamide (Compound 10i) | IC₅₀ = 98.46 µM | tandfonline.com |

| Bromo/Chloro Sulfonamide (Compound 10) | IC₅₀ = 102.83 µM | tandfonline.com |

| Bromo/Chloro Sulfonamide Series (10/10i) | Ki = 95.73 - 102.45 µM | tandfonline.comnih.gov |

| Phenylsulfonic Ester (Compound 2v) | IC₅₀ = 3.0 ± 0.014 µM | nih.gov |

| Phenylsulfonic Ester (Compound 2e) | IC₅₀ = 3.1 ± 0.043 µM | nih.gov |

Carbonic anhydrases (CAs) are a family of metalloenzymes crucial for processes like pH regulation and CO₂ transport. tandfonline.com The inhibition of specific CA isoforms is a well-established therapeutic approach for conditions such as glaucoma, epilepsy, and certain types of cancer. unifi.it Benzenesulfonamides are classic and potent inhibitors of carbonic anhydrases. nih.govacs.orgnih.gov Research has demonstrated that derivatives can achieve low nanomolar to subnanomolar inhibition of tumor-associated isoforms like hCA IX and hCA XII. nih.govacs.org Furthermore, specific derivatives have been designed to selectively inhibit brain-associated CA VII, which is implicated in neuropathic pain. unifi.it Even bacterial CAs, such as those from Vibrio cholerae, have been shown to be strongly inhibited by certain benzenesulfonamide derivatives, highlighting their potential as anti-infective agents. tandfonline.com

Table 3: Carbonic Anhydrase (CA) Inhibition by Selected Benzenesulfonamide Derivatives Data is illustrative and compiled from multiple studies.

| Derivative Class | Target Isoform(s) | Inhibition Range (Ki) | Reference |

| Click Chemistry Derived Sulfonamides | hCA IX | 1.5 - 38.9 nM | acs.org |

| Click Chemistry Derived Sulfonamides | hCA XII | 0.8 - 12.4 nM | acs.org |

| 4-(3-benzyl-guanidino)benzenesulfonamides | hCA VII | Subnanomolar to Nanomolar | unifi.it |

| Cyclic Urea (B33335) Benzenesulfonamide (9c) | VchαCA (V. cholerae) | 4.7 nM | tandfonline.com |

| Novel Benzene Sulfonamide Series | hCA I | 39.20 - 131.54 nM | nih.gov |

| Novel Benzene Sulfonamide Series | hCA II | 50.96 - 147.94 nM | nih.gov |

Proteases are enzymes that catalyze the breakdown of proteins and are involved in numerous physiological and pathological processes. ku.edu Uncontrolled protease activity is linked to diseases such as cancer, inflammation, and viral infections. nih.govku.edu Benzenesulfonamide derivatives have been reported to show significant protease inhibitory properties. nih.gov This includes the inhibition of matrix metalloproteases (MMPs), which are involved in tumor invasion, and tumor necrosis factor-alpha converting enzyme (TACE), a target for inflammatory conditions. nih.gov Some sulfonamides also inhibit human neutrophil elastase (HNE), which is relevant for inflammatory lung diseases. nih.gov In the realm of antiviral therapy, the sulfonamide moiety is a critical component of some clinically used HIV protease inhibitors, such as amprenavir, where it plays a key role in binding to the enzyme's active site. nih.gov Inhibition of cysteine proteases like caspases and cathepsins by sulfonamides may also offer therapeutic avenues for inflammatory and neurodegenerative diseases. nih.gov

Mer receptor tyrosine kinase (MerTK) is a protein that, when overexpressed, is associated with numerous cancers and contributes to tumor survival and invasion. mdpi.comnih.gov Inhibition of MerTK is therefore a promising strategy for cancer therapy. nih.gov Benzenesulfonamide analogs have been identified as kinase inhibitors with potential anticancer properties. nih.govresearchgate.net While direct studies on 3-Bromo-N-isopropylbenzenesulfonamide are limited in this specific context, the benzenesulfonamide scaffold is a recognized platform for developing inhibitors of receptor tyrosine kinases. dovepress.com Structural studies of the Mer kinase domain provide a basis for the rational design of new inhibitors, and small molecule probes are being developed to target its inhibited conformation for potential anticancer drugs. nih.gov

Antimicrobial Activity Evaluation

Derivatives of benzenesulfonamide containing a bromine atom have been a subject of investigation for their potential to combat microbial growth. The antimicrobial efficacy of these compounds is often attributed to the synergistic effects of the sulfonamide core and the halogen substituent.

Antibacterial Efficacy

The antibacterial potential of brominated sulfonamide derivatives has been evaluated against various bacterial strains. For instance, a series of 5-bromo-N-alkylthiophene-2-sulfonamides demonstrated notable antibacterial efficacy against New Delhi Metallo-β-lactamase (NDM)-producing Klebsiella pneumoniae ST147. nih.gov The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for these compounds highlighted their potent activity. Specifically, compound 3b (5-bromo-N-propylthiophene-2-sulfonamide) exhibited the lowest MIC and MBC values, suggesting that the nature of the N-alkyl substituent plays a crucial role in the antibacterial potency. nih.gov

In a different study, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives were found to be active against Gram-positive bacteria, with MIC values ranging from 2.5 to 5.0 mg/mL. nih.govmdpi.com This indicates that the bromophenyl moiety is a key contributor to the antibacterial action of these salicylanilide (B1680751) derivatives.

| Compound | Organism | MIC (μg/mL) | MBC (μg/mL) |

| 5-bromo-N-ethylthiophene-2-sulfonamide (3a) | K. pneumoniae ST147 | 3.125 | 6.25 |

| 5-bromo-N-propylthiophene-2-sulfonamide (3b) | K. pneumoniae ST147 | 0.39 | 0.78 |

| 5-bromo-N-isopropylthiophene-2-sulfonamide (3c) | K. pneumoniae ST147 | Not specified | Not specified |

| Compound 4c | K. pneumoniae ST147 | 1.56 | 3.125 |

Data sourced from a study on 5-bromo-N-alkylthiophene-2-sulfonamides. nih.gov

Antifungal Efficacy

The exploration of brominated heterocyclic compounds has also extended to their antifungal properties. A study focused on the synthesis of 3-bromo-4,5,6,7-tetrahydro-1,2-benzoisoxazole derivatives reported their activity against human pathogenic fungi. nih.gov One particular compound, 3,5-dibromo-6,7-dihydro-1,2-benzoisoxazol-4-(5H)-one, demonstrated a broad antifungal spectrum and significant fungicidal activity against Trichophyton mentagrophytes. nih.gov This suggests that the presence of bromine atoms in the molecular structure is advantageous for antifungal activity.

Anti-inflammatory Properties

Beyond antimicrobial activities, certain derivatives have exhibited promising anti-inflammatory effects. A study on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives revealed their potential as anti-inflammatory agents. mdpi.com The evaluation of their proteinase inhibitory activity showed that the IC50 values of these compounds (ranging from 0.04 to 0.07 mg/mL) were significantly lower than that of the standard drug, acetylsalicylic acid (0.4051 ± 0.0026 mg/mL). mdpi.com This indicates a superior efficiency in inhibiting trypsin activity, a common assay for anti-inflammatory potential. The phenol (B47542) sulfonamide moiety, present in some sulfonamide derivatives of gallic acid, has also been reported to inhibit protein denaturation and suppress inflammatory pathways. mdpi.com

| Compound | IC50 (mg/mL) for Proteinase Inhibition |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | 0.04 - 0.07 |

| Acetylsalicylic Acid (Control) | 0.4051 ± 0.0026 |

Data from a study on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives. mdpi.com

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For benzenesulfonamide-based inhibitors, structural modifications have been shown to significantly impact their efficacy and selectivity. For instance, in the context of carbonic anhydrase inhibitors, the "tail" groups attached to the benzenesulfonamide scaffold modulate isoform specificity. nih.gov Active-site residues within the hydrophobic pocket of the enzyme dictate the positional binding and affinity of these inhibitors. nih.gov

In the case of 5-bromo-N-alkylthiophene-2-sulfonamides, the length and branching of the N-alkyl group influence antibacterial activity. nih.gov The superior activity of the N-propyl derivative compared to the N-ethyl and N-isopropyl analogues suggests that a linear, three-carbon chain is optimal for interaction with the bacterial target. nih.gov This highlights the importance of steric and electronic properties of the substituents on the sulfonamide nitrogen.

Identification of Biological Targets and Mechanisms of Action

The mechanism of action for sulfonamide-based antimicrobials is generally well-understood. They act as competitive antagonists of 4-aminobenzoic acid (PABA), a precursor for folic acid synthesis in bacteria. nih.gov By mimicking PABA, sulfonamides inhibit the enzyme dihydropteroate (B1496061) synthase, which is essential for bacterial folate production and, consequently, for their proliferation. nih.gov

The anti-inflammatory mechanism of related compounds, such as salicylanilides, may involve the inhibition of protein denaturation. mdpi.commdpi.com The ability of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives to inhibit trypsin activity points towards their interference with proteases involved in the inflammatory cascade. mdpi.com The presence of the bromine atom can also facilitate halogen bonding, potentially enhancing the binding affinity of the compound to its biological targets.

Rational Design of Bioactive Probes and Therapeutic Candidates

The principles of rational drug design are instrumental in developing novel bioactive molecules from scaffolds like this compound. nih.gov This process involves leveraging structural information from the target and the ligand to design compounds with improved affinity, selectivity, and pharmacokinetic properties. For example, understanding the binding modes of benzenesulfonamide inhibitors within the active sites of enzymes like carbonic anhydrases allows for the design of more specific inhibitors, which can reduce off-target effects. nih.gov

By identifying a unique binding pocket, researchers have successfully designed selective inhibitors for bromodomain-containing protein 7 (BRD7), a target implicated in cancer. nih.gov This approach of synthesizing a series of ligands designed to occupy a specific binding region can be applied to derivatives of this compound to develop potent and selective therapeutic candidates for various diseases. nih.gov The ultimate goal is to predict the effects of a molecule and design it for a specific purpose, a key challenge in modern drug discovery. nih.gov

Emerging Applications of 3 Bromo N Isopropylbenzenesulfonamide in Chemical Sciences

Role as Key Intermediates in Complex Organic Synthesis

3-Bromo-N-isopropylbenzenesulfonamide is a versatile intermediate in organic synthesis due to its distinct functional groups that allow for a variety of chemical transformations. The presence of a bromine atom on the benzene (B151609) ring makes it a suitable substrate for numerous cross-coupling reactions, which are fundamental in the construction of complex organic molecules. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing a pathway to a diverse range of derivatives.

The sulfonamide moiety itself is a significant pharmacophore found in many therapeutic agents. The N-isopropyl group can influence the compound's physical and chemical properties, such as solubility and conformational flexibility. The synthesis of this compound can be achieved from 3-Bromobenzenesulfonyl chloride and isopropylamine (B41738). chemicalbook.com

Key Synthetic Transformations:

| Reaction Type | Reagents & Conditions | Resulting Compound Class | Significance |

| Suzuki Coupling | Arylboronic acid, Palladium catalyst, Base | Biaryl sulfonamides | Construction of complex scaffolds for medicinal chemistry. |

| Heck Reaction | Alkene, Palladium catalyst, Base | Alkenylbenzenesulfonamides | Introduction of unsaturated moieties. |

| Buchwald-Hartwig Amination | Amine, Palladium catalyst, Base | N-Arylbenzenesulfonamides | Formation of C-N bonds, crucial for many biologically active compounds. |

| Sonogashira Coupling | Terminal alkyne, Palladium & Copper catalysts, Base | Alkynylbenzenesulfonamides | Introduction of alkyne functionalities for further modification. |

These synthetic routes highlight the compound's utility in generating libraries of structurally diverse molecules for various research applications, including drug discovery and materials science. The ability to precisely modify different parts of the molecule makes this compound a valuable building block for synthetic chemists.

Application in Material Science and Polymer Chemistry

While specific research on this compound in material science is not extensively documented, the broader class of benzenesulfonamide-containing polymers demonstrates potential applications in this field. The incorporation of sulfonamide groups into polymer chains can impart unique properties such as thermal stability, chemical resistance, and potential biological activity. ontosight.ai

Polymers derived from benzenesulfonamides are utilized in coatings, adhesives, and resins due to their capacity to form strong bonds and resist degradation. ontosight.ai The presence of the aromatic ring and the polar sulfonamide group in this compound could contribute to desirable material properties. The bromine atom serves as a reactive site for polymerization or for grafting the molecule onto surfaces to alter their characteristics.

Potential applications for polymers incorporating this or similar sulfonamide units could include:

Specialty Coatings: Offering enhanced durability and chemical resistance.

Functional Resins: Used in advanced composites and adhesives.

Biomedical Materials: The sulfonamide group has been explored for its antimicrobial properties, suggesting potential use in medical devices or tissue engineering scaffolds. ontosight.ai

The development of new polymers from sulfonamide derivatives is an active area of research, with the potential to create novel materials with tailored functionalities.

Catalysis and Ligand Development for Organometallic Reactions

The sulfonamide group, with its nitrogen and oxygen atoms, possesses the ability to coordinate with metal centers, making compounds like this compound potential candidates for ligand development in organometallic chemistry. Ligands are crucial components of catalysts, influencing their activity, selectivity, and stability.

Recent research has explored the use of arene-tethered sulfonamide functionalities in organometallic ruthenium(II) complexes. nih.govmdpi.com In these systems, the sulfonamide can coordinate with the metal in a pH-dependent manner, which can be used to control the reactivity of the complex. nih.govmdpi.com This approach offers a strategy for designing "smart" catalysts that are active only under specific conditions, which could be advantageous in minimizing side reactions and improving the efficiency of chemical processes.

By modifying the structure of this compound, it is possible to synthesize a range of ligands with varying electronic and steric properties. These tailored ligands could find applications in various catalytic transformations, including:

Asymmetric Catalysis: For the synthesis of chiral molecules.

Cross-Coupling Reactions: To improve catalyst performance and expand substrate scope.

Oxidation/Reduction Reactions: By stabilizing different oxidation states of the metal center.

The development of gold(I)-catalyzed reactions to form sulfinate intermediates, which can then be converted to sulfonamides, further highlights the importance of this functional group in the context of organometallic catalysis. nih.gov

Utility in Proteomics Research Applications

In the field of proteomics, which involves the large-scale study of proteins, chemical probes are essential for elucidating protein function and interactions. Sulfonamide and related sulfonyl-containing groups are recognized as valuable reactive moieties for covalently modifying proteins.

While direct applications of this compound in proteomics are not widely reported, its structural motifs are relevant to the design of chemical probes. For instance, sulfonyl fluorides, which are structurally related to sulfonamides, are used as versatile probes that can react with a range of amino acid residues, including serine, threonine, tyrosine, and lysine, in a context-specific manner. researchgate.net These probes are instrumental in activity-based protein profiling (ABPP), a powerful technique used to identify and characterize enzyme function directly in complex biological systems.

The this compound scaffold could be adapted for proteomics research by:

Functionalization: The bromine atom can be replaced with a reporter tag (e.g., a fluorophore or biotin) or a photo-crosslinking group.

Probe Development: The resulting molecule could be used as a probe to covalently label specific proteins. The sulfonamide group can act as a recognition element, while the attached functional group allows for detection or isolation of the protein targets.

Sulfonamide-containing naphthalimides have been synthesized and evaluated as potential fluorescent imaging probes, demonstrating the utility of the sulfonamide group in targeting and imaging within cellular environments. nih.gov This underscores the potential for developing derivatives of this compound as specialized tools for proteomics research.

Future Research Directions and Perspectives for 3 Bromo N Isopropylbenzenesulfonamide

Development of Novel and Sustainable Synthetic Pathways

The traditional synthesis of sulfonamides often involves the use of sulfonyl chlorides and amines, which can be effective but may also employ harsh reagents and solvents. chemicalbook.com Future research should prioritize the development of more sustainable and efficient synthetic routes to 3-Bromo-N-isopropylbenzenesulfonamide and its derivatives.

Key areas of focus include:

Green Chemistry Approaches: Investigating the use of environmentally benign solvents, such as water or bio-based solvents, and catalysts can significantly reduce the environmental impact of synthesis. researchgate.net Methodologies that minimize waste generation and energy consumption are crucial for sustainable chemical production. rsc.org

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. Exploring the synthesis of this compound in a flow reactor could lead to higher yields and purity.

Photocatalysis and Electrosynthesis: These methods can enable novel bond formations under mild conditions, often avoiding the need for stoichiometric reagents. nih.gov The application of photocatalytic or electrochemical strategies for the sulfonation or amination steps could provide access to new derivatives.

Mechanochemistry: Solvent-free mechanochemical synthesis, utilizing techniques like ball milling, represents a highly sustainable approach to chemical transformations. rsc.org Investigating the solid-state reaction of 3-bromobenzenesulfonyl chloride and isopropylamine (B41738) could offer a green and efficient production method.

| Synthetic Approach | Potential Advantages for this compound Synthesis |

| Green Chemistry | Reduced environmental footprint, use of non-toxic reagents and solvents. researchgate.net |

| Flow Chemistry | Improved reaction control, enhanced safety, and scalability. |

| Photocatalysis | Mild reaction conditions, novel reactivity. nih.gov |

| Mechanochemistry | Solvent-free, energy-efficient, and reduced waste. rsc.org |

Exploration of Undiscovered Biological Activities and Therapeutic Potential

While sulfonamides are historically known for their antibacterial properties, the diverse biological activities of this class of compounds are continually being uncovered. ijpsjournal.comnih.gov Preliminary studies have suggested that this compound may possess antitumor properties, inducing apoptosis in cancer cell lines. Future research should aim to systematically explore the full therapeutic potential of this compound.

Potential therapeutic areas for investigation include:

Oncology: Expanding on the initial findings, further studies could investigate the efficacy of this compound against a broader range of cancer cell lines and in preclinical animal models.

Infectious Diseases: Beyond traditional antibacterial activity, the compound could be screened against a panel of clinically relevant pathogens, including drug-resistant strains. dovepress.com Its potential as an antifungal, antiviral, or antiparasitic agent should also be explored. researcher.life

Anti-inflammatory and Neurological Disorders: Many sulfonamide derivatives exhibit anti-inflammatory and central nervous system activities. openaccesspub.org Screening this compound in relevant biological assays could reveal novel therapeutic applications.

Integration with Advanced High-Throughput Screening Methodologies

To efficiently explore the undiscovered biological activities of this compound, its integration into advanced high-throughput screening (HTS) platforms is essential. HTS allows for the rapid testing of thousands of compounds against a multitude of biological targets.

Strategies for HTS integration include:

Target-Based Screening: This approach involves testing the compound's ability to modulate the activity of specific, well-defined biological targets, such as enzymes or receptors, that are implicated in disease.

Phenotypic Screening: In this method, the compound is tested for its ability to produce a desired change in the phenotype of a cell or organism, without prior knowledge of the specific molecular target. This can lead to the discovery of compounds with novel mechanisms of action.

Library-Based Approaches: Synthesizing a focused library of derivatives based on the this compound scaffold and screening them can provide valuable structure-activity relationship (SAR) data, guiding the optimization of lead compounds.

Deeper Mechanistic Investigations of Biological Interactions

Understanding how this compound interacts with biological systems at a molecular level is crucial for its development as a therapeutic agent. Future research should focus on elucidating its mechanism of action.

Key areas for mechanistic studies include:

Target Identification: For any observed biological activity, identifying the specific molecular target(s) is a critical step. This can be achieved through techniques such as affinity chromatography, proteomics, and genetic approaches.

Enzyme Inhibition Kinetics: If the compound is found to be an enzyme inhibitor, detailed kinetic studies can determine the mode of inhibition (e.g., competitive, non-competitive) and provide insights into the binding mechanism.

Structural Biology: X-ray crystallography or cryo-electron microscopy can be used to determine the three-dimensional structure of the compound bound to its target protein. This provides a detailed picture of the binding interactions and can guide the design of more potent and selective analogs.

Role of Halogen Bonding: The bromine atom in this compound can participate in halogen bonding, a type of non-covalent interaction that can significantly contribute to binding affinity and selectivity. Investigating the role of halogen bonding in the compound's biological activity is a key area for future research. nih.gov

Computational-Guided Discovery and Optimization

In silico methods play an increasingly important role in modern drug discovery and development. Computational tools can be used to predict the properties of this compound and its derivatives, guiding their design and optimization.

Computational approaches to be employed include:

Molecular Docking: This technique can be used to predict the binding mode of the compound to its biological target, providing insights into the key interactions that contribute to binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structure of a series of compounds with their biological activity, enabling the prediction of the activity of new derivatives.

ADMET Prediction: In silico tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound, helping to identify potential liabilities early in the drug discovery process. nih.gov

De Novo Design: Computational algorithms can be used to design novel molecules with desired properties, based on the this compound scaffold.

| Computational Method | Application in this compound Research |

| Molecular Docking | Predicting binding modes to biological targets. nih.gov |

| QSAR | Correlating chemical structure with biological activity. |

| ADMET Prediction | Assessing drug-likeness and potential toxicity. nih.gov |

| De Novo Design | Generating novel derivatives with improved properties. |

Expansion into New Areas of Materials Science and Nanotechnology

The unique chemical properties of this compound also make it an interesting candidate for applications in materials science and nanotechnology.

Potential applications in these fields include:

Polymer Chemistry: The sulfonamide group can be incorporated into polymers to create materials with interesting properties, such as pH-responsiveness or thermal stability. rsc.org this compound could serve as a monomer or a functional building block for novel polymers. rsc.org

Nanoparticle Functionalization: The compound could be used to functionalize the surface of nanoparticles, imparting specific properties such as drug-targeting capabilities or enhanced stability. Sulfonamide-functionalized nanoparticles have shown promise in drug delivery applications. nih.gov

Self-Assembling Systems: The interplay of hydrogen bonding from the sulfonamide group and potential halogen bonding from the bromine atom could be exploited to design self-assembling molecular systems with unique architectures and functions.

常见问题

Q. How can researchers optimize the synthesis of 3-Bromo-N-isopropylbenzenesulfonamide to improve yield and purity?

- Methodological Answer : Focus on reaction parameters such as solvent choice (e.g., dichloromethane or THF for solubility), temperature control (40–60°C for sulfonamide formation), and stoichiometric ratios (e.g., bromine vs. sulfonamide precursors). Use column chromatography (silica gel or alumina) for purification, as suggested for structurally similar sulfonamides . Monitor intermediates via TLC and characterize final products using -NMR and -NMR to confirm regioselectivity and purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Prioritize -NMR to confirm substitution patterns (e.g., bromine at position 3 and isopropyl group on the sulfonamide nitrogen). IR spectroscopy identifies sulfonamide S=O stretching (~1350–1150 cm) and N–H bending (~3450 cm). High-resolution mass spectrometry (HRMS) validates molecular weight (278.16 g/mol) and isotopic patterns for bromine .

Q. How does the solubility profile of this compound influence experimental design?

- Methodological Answer : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) for reaction compatibility and in aqueous buffers (pH 4–9) for biological assays. Pre-screen solubility using microscale assays to avoid precipitation during catalysis or kinetic studies. Stability studies under light and heat (e.g., 25–60°C) are critical for storage recommendations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for brominated sulfonamides like this compound?

- Methodological Answer : Perform controlled comparative studies using identical substrates and reaction conditions. For example, evaluate nucleophilic aromatic substitution (SNAr) rates under varying bases (e.g., KCO vs. EtN) and temperatures. Cross-validate results with computational models (DFT) to assess electronic effects of the bromine substituent .

Q. What strategies enhance regioselectivity in derivatizing this compound for target-oriented synthesis?

- Methodological Answer : Utilize directing groups (e.g., sulfonamide) to control bromine’s meta/para reactivity. For cross-coupling reactions (e.g., Suzuki-Miyaura), optimize Pd catalysts (e.g., Pd(PPh)) and ligands (e.g., SPhos) to minimize dehalogenation. Monitor reaction progress via LC-MS to detect undesired byproducts .

Q. How can computational modeling predict the physicochemical properties of this compound for drug discovery?

- Methodological Answer : Employ tools like ACD/Labs Percepta to predict logP (hydrophobicity), pKa (acidity of sulfonamide NH), and metabolic stability. Molecular docking studies (AutoDock Vina) assess binding affinity to target proteins, such as carbonic anhydrase isoforms, leveraging the sulfonamide moiety’s known inhibitory activity .

Q. What green chemistry approaches reduce waste in synthesizing this compound?

Q. How do researchers analyze degradation pathways of this compound under oxidative stress?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。